molecular formula C9H5ClN2O2 B13433800 2-Chloro-8-quinazolinecarboxylic Acid

2-Chloro-8-quinazolinecarboxylic Acid

Cat. No.: B13433800
M. Wt: 208.60 g/mol
InChI Key: HFUFHTROPMQNOQ-UHFFFAOYSA-N
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Description

2-Chloro-8-quinazolinecarboxylic Acid is a quinazoline-based organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds within the quinazoline family are frequently investigated for their diverse biological activities, making this chlorinated carboxylic acid derivative a key starting material for the synthesis of more complex molecules . It is particularly useful as a reference standard and a crucial reagent in the development and analysis of active pharmaceutical ingredients (APIs), especially for creating and identifying drug impurity profiles . The reactive chloro and carboxylic acid functional groups on the quinazoline core allow for further structural modifications, enabling researchers to explore structure-activity relationships. The product is offered with a high purity level (97%+) to ensure consistent and reliable research outcomes . Proper handling procedures are recommended, including the use of personal protective equipment and ensuring adequate ventilation. For optimal stability, it is advised to store this compound under specific cold-chain conditions, typically at -20°C for long-term preservation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

2-chloroquinazoline-8-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)

InChI Key

HFUFHTROPMQNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-quinazolinecarboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with formic acid and acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance the yield and purity of the final product while reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-quinazolinecarboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities .

Scientific Research Applications

2-Chloro-8-quinazolinecarboxylic Acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-8-quinazolinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name CAS No. Substituents Key Functional Groups Applications
2-Chloro-8-quinolinecarboxylic acid 1092287-54-1 Cl (position 2), COOH (pos. 8) Carboxylic acid, Chlorine Pharmaceuticals
8-Hydroxyquinoline-2-carboxylic acid - OH (position 8), COOH (pos. 2) Carboxylic acid, Hydroxyl Metal chelation, antimicrobials
6-Methylquinoline-8-carboxylic acid 10349-57-2 CH₃ (position 6), COOH (pos. 8) Carboxylic acid, Methyl Intermediate in organic synthesis
2-Chloro-quinoline-3-carboxamide - Cl (position 2), CONH₂ (pos. 3) Chlorine, Amide Potential kinase inhibitors
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Cl (position 2), CH₃ (pos. 6), COOH (pos. 4) Carboxylic acid, Chlorine, Methyl Agrochemicals

Key Research Findings

  • Synthetic Accessibility: Chloro-substituted quinolines are typically synthesized via Friedländer annulation or halogenation of preformed quinoline scaffolds, whereas hydroxy derivatives require oxidative or protective-group strategies .
  • Biological Performance: The chloro substituent in 2-chloro-8-quinolinecarboxylic acid enhances in vitro stability (t₁/₂ > 6 hours in plasma) compared to methyl analogs (t₁/₂ ~3 hours) .

Q & A

Q. Table 1. Key Spectroscopic Data for Related Chlorinated Quinoline Derivatives

Compound¹H NMR (δ, ppm)IR (C=O, cm⁻¹)Molecular Ion (m/z)Source
5-Chloro-8-methylquinoline-3-carboxylic acid2.45 (s, CH₃), 8.20 (s, H-2)1698236.03
2-Chloro-7-methoxyquinoline-3-carboxaldehyde3.95 (s, OCH₃), 10.1 (s, CHO)1712221.64
3-Aminoisoquinoline-8-carboxylic acid HCl6.80 (s, NH₂), 8.50 (d, H-1)1685223.06

Q. Table 2. Stability Comparison Under Different Storage Conditions

ConditionDegradation Rate (%/month)Major Degradation ProductSource
Room Temperature (Air)15%8-Quinazolinol
–20°C (Argon)<2%None detected
4°C (Desiccator)5%Chlorinated byproducts

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